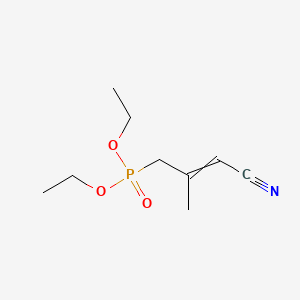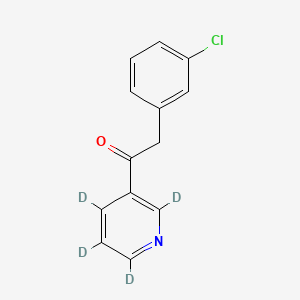![molecular formula C14H9Cl3O2 B562489 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 CAS No. 1189886-69-8](/img/structure/B562489.png)
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is a deuterated compound used primarily in proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This substitution makes it useful in various scientific studies, particularly in mass spectrometry, where it helps in the accurate quantification of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylethanone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 has several scientific research applications, including:
Proteomics Research: Used as an internal standard in mass spectrometry for the accurate quantification of proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and studying the metabolism of drugs and other compounds.
Environmental Analysis: Used in the analysis of environmental samples to detect and quantify pollutants.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 involves its use as a tracer or standard in analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry. This helps in identifying and quantifying target molecules in complex mixtures.
Comparison with Similar Compounds
Similar Compounds
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2: Another deuterated analog with two deuterium atoms instead of three.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: A non-deuterated analog used in similar applications.
Uniqueness
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is unique due to the presence of three deuterium atoms, which provides a higher mass difference compared to its d2 analog. This makes it more suitable for certain analytical applications where higher sensitivity and accuracy are required.
Properties
IUPAC Name |
1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFFCSCPXYAPX-YOOLLTNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)C(=O)C)Cl)[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661865 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189886-69-8 |
Source


|
| Record name | 1-(5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)





![[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B562428.png)

